molecular formula C10H15N3O2 B2768181 Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate CAS No. 2247207-39-0

Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate

Cat. No.: B2768181
CAS No.: 2247207-39-0
M. Wt: 209.249
InChI Key: ZXLDJUHTEIBMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Chemical Reactions Analysis

Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate can be compared with other similar pyrazole derivatives, such as:

Properties

IUPAC Name

methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13-8(7-3-4-7)5-9(12-13)11-6-10(14)15-2/h5,7H,3-4,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLDJUHTEIBMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)NCC(=O)OC)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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